molecular formula C12H21NO B1177831 Imiglucerase CAS No. 154248-97-2

Imiglucerase

カタログ番号 B1177831
CAS番号: 154248-97-2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imiglucerase is a recombinant DNA-produced analogue of the human enzyme β-glucocerebrosidase . It is prepared by modifying the oligosaccharide chains of human Beta-glucocerebrosidase . The modification alters the sugar residues at the non-reducing ends of the oligosaccharide chains of the glycoprotein so that they are predominantly terminated with mannose residues .


Molecular Structure Analysis

The protein structure of Imiglucerase has a chemical formula of C2532H3854N672O711S16 . Its average weight is 55597.4 Da . The documented differences in the structure of N-linked glycans of imiglucerase indicate that significant differences might exist between the two rGBAs, regarding their targeting to macrophages and consequently their bio-distribution and efficacy .


Chemical Reactions Analysis

Imiglucerase catalyzes the hydrolysis of the glycolipid, glucocerebroside, to glucose and ceramide as part of the normal degradation pathway for membrane lipids . It is used to replace the deficient endogenous enzyme in the treatment of Gaucher disease .

作用機序

Imiglucerase works by replacing the deficient endogenous enzyme in the treatment of Gaucher disease . Gaucher disease is characterized by a functional deficiency in Beta-glucocerebrosidase enzymatic activity and the resultant accumulation of lipid glucocerebroside in tissue macrophages which become engorged and are termed Gaucher cells .

Safety and Hazards

Imiglucerase may cause serious side effects . Some side effects may occur during or shortly after the injection . Common side effects of imiglucerase may include stomach pain, nausea, vomiting, diarrhea, fast heartbeats, headache, dizziness, back pain, fever, chills, tired feeling, mild rash, or itching, burning, swelling, or other discomfort around the IV needle .

将来の方向性

Cerezyme, a medicine containing imiglucerase, has shown long-term efficacy and safety in multiple studies over 20 years and has been prescribed for over 25 years . The recommended dosage of Cerezyme based upon disease severity ranges from 2.5 units/kg 3 times a week to 60 units/kg once every 2 weeks . For patients weighing 18 kg and greater, the diluted Cerezyme solution is infused over 1 to 2 hours .

特性

CAS番号

154248-97-2

製品名

Imiglucerase

分子式

C12H21NO

分子量

0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。